tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with tert-butyl, dimethyl, and nitroethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Addition of the Nitroethenyl Group:
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitroethenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amines and related derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of nitroethenyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The presence of the nitroethenyl group suggests possible applications in the development of drugs with specific biological activities.
Industry
In the industrial sector, this compound might be used in the synthesis of materials with specialized properties, such as polymers or coatings that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate would depend on its specific application. Generally, the nitroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperazine ring can interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
tert-Butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-aminoethenyl]piperazine-1-carboxylate: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
Uniqueness
The presence of the nitroethenyl group in tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate makes it unique compared to similar compounds. This group can participate in a variety of chemical reactions, providing opportunities for the synthesis of novel derivatives with potentially useful properties.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
tert-butyl (2S,6R)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-10-8-14(6-7-15(18)19)9-11(2)16(10)12(17)20-13(3,4)5/h6-7,10-11H,8-9H2,1-5H3/b7-6+/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFBVVGLBSJICB-XIUUEPKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.